Tartrate ion

Description

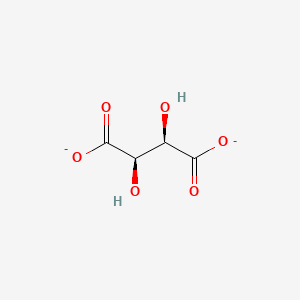

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-JCYAYHJZSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337655 | |

| Record name | Tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-17-1, 64672-61-3 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ion(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartrate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064672613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARTRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG3U2YP5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of the Tartrate Ion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tartrate ion, a dicarboxylate derived from tartaric acid, is a molecule of significant interest across various scientific disciplines, including chemistry, pharmacology, and food science. Its unique stereochemical properties, stemming from the presence of two chiral centers, give rise to distinct isomers with differing optical and biological activities. This guide provides a comprehensive technical overview of the this compound's chemical structure, stereoisomerism, and key physicochemical properties. Detailed experimental protocols for its characterization are also presented, alongside visual representations of its molecular structures and analytical workflows to facilitate a deeper understanding for research and development applications.

Chemical Structure and Stereoisomerism

The this compound is the dianion of tartaric acid, with the chemical formula C₄H₄O₆²⁻.[1] Its IUPAC name is 2,3-dihydroxybutanedioate.[2][3] The structure features two carboxylic acid groups and two hydroxyl groups attached to a four-carbon chain. The presence of two chiral carbon atoms at the C2 and C3 positions results in the existence of three primary stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid.[4] A fourth form, a racemic mixture of the L and D isomers, is also commonly encountered.[4]

-

L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): This is the naturally occurring and most common form, found in grapes and other fruits.[5] It is dextrorotatory, meaning it rotates plane-polarized light to the right.[6][7]

-

D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): This is the enantiomer of L-(+)-tartaric acid and rotates plane-polarized light to the left (levorotatory).[6][7]

-

meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): This isomer is achiral due to an internal plane of symmetry, despite having two chiral centers. As a result, it is optically inactive.[7][8]

-

(±)-Tartaric acid (Racemic mixture): An equimolar mixture of L-(+)- and D-(-)-tartaric acid, which is optically inactive due to the cancellation of the opposing optical rotations of the two enantiomers.[9]

The distinct spatial arrangements of the hydroxyl and carboxyl groups in these stereoisomers are fundamental to their differential interactions with other chiral molecules and metal ions, a property extensively utilized in chiral synthesis and resolution.[6][10]

Physicochemical Properties

The physicochemical properties of tartaric acid and its salts are crucial for their application in various fields. These properties can vary between the different stereoisomers.

Acidity

Tartaric acid is a diprotic acid, meaning it can donate two protons from its carboxylic acid groups. The acid dissociation constants (pKa) are key indicators of its strength.

| Property | Value (at 25°C) |

| pKa1 | 2.98 - 3.036[11][12][13] |

| pKa2 | 4.34 - 4.366[11][12][13] |

| pH of 0.1N solution | 2.2[12] |

Solubility

The solubility of tartaric acid and its salts is highly dependent on the solvent, temperature, and the specific salt form.

| Compound | Solvent | Solubility (at 20°C unless specified) |

| L-(+)-Tartaric Acid | Water | 1390 g/L[14] |

| L-(+)-Tartaric Acid | Methanol | 1 g in 1.7 ml[12] |

| L-(+)-Tartaric Acid | Ethanol | 1 g in 3 ml[12] |

| Potassium Bitartrate (Cream of Tartar) | Water | Low solubility, especially at low temperatures.[2] |

| Calcium Tartrate | Water | Sparingly soluble.[15] |

| Potassium Sodium Tartrate (Rochelle Salt) | Water | 26 g/100 mL (0°C), 66 g/100 mL (26°C)[16] |

| Sodium Tartrate | Water | Soluble[17] |

| Sodium Tartrate | Ethanol | Insoluble[17] |

Optical Properties

The stereoisomers of tartaric acid exhibit distinct optical properties, which are fundamental to their identification and application in stereochemistry.

| Isomer | Specific Rotation [α]D²⁰ (c=20 in H₂O) |

| L-(+)-Tartaric Acid | +12.0°[12] |

| D-(-)-Tartaric Acid | -12.0° |

| meso-Tartaric Acid | 0°[7] |

| (±)-Tartaric Acid | 0°[9] |

Thermal and Other Properties

| Property | Value |

| Melting Point (L-(+)-Tartaric Acid) | 168-170 °C[12][14] |

| Density (L-(+)-Tartaric Acid) | 1.76 g/cm³[14] |

| Molecular Weight (Tartrate Dianion) | 148.07 g/mol [18][3] |

Experimental Protocols

Accurate characterization of tartrate ions and their derivatives is essential for quality control and research. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constants of tartaric acid.[19][20]

Materials:

-

pH meter with a combined pH electrode, calibrated with standard buffers (pH 4, 7, and 10).[19]

-

Magnetic stirrer and stir bar.

-

Burette (50 mL).

-

Beaker (100 mL).

-

Tartaric acid sample.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).[21]

-

Deionized water.

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[19]

Procedure:

-

Sample Preparation: Accurately weigh a sample of tartaric acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.[21] Add a sufficient volume of 0.15 M KCl solution.

-

Titration Setup: Place the beaker with the tartaric acid solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint: Continue the titration until the pH has risen significantly and then levels off, ensuring the complete neutralization of both carboxylic acid groups.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2. These can be determined from the inflection points of the titration curve.[20]

Measurement of Optical Rotation by Polarimetry

This protocol is for measuring the specific rotation of a tartaric acid stereoisomer.[22][23]

Materials:

-

Polarimeter.

-

Polarimeter tube (e.g., 100 mm or 200 mm).[24]

-

Volumetric flask (100 mL).

-

Analytical balance.

-

Tartaric acid isomer sample (e.g., L-(+)-tartaric acid).

-

Distilled water.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 g of the tartaric acid isomer and dissolve it in distilled water in a 100 mL volumetric flask.[25] Fill the flask to the mark with distilled water and mix thoroughly.

-

Instrument Calibration: Calibrate the polarimeter with a blank sample of distilled water in the polarimeter tube. The reading should be zero.[25]

-

Sample Measurement: Rinse the polarimeter tube with a small amount of the prepared tartaric acid solution. Then, fill the tube with the solution, ensuring no air bubbles are present.

-

Reading: Place the filled tube in the polarimeter and measure the optical rotation.[25] Record the angle of rotation (α).

-

Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the this compound.

3.3.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in tartaric acid and its salts.

-

Tartaric Acid: The IR spectrum shows a broad absorption band around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups and water molecules.[26] A strong peak around 1736 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.[27] The C-O stretching and O-H deformation combination bands appear around 1406 cm⁻¹.[27]

-

Tartrate Salts: In the spectra of tartrate salts, the C=O stretching band of the carboxylic acid is replaced by characteristic absorption bands of the carboxylate group at approximately 1590 cm⁻¹ and 1390 cm⁻¹.[26]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can be used for the structural elucidation of tartrates.

-

¹H NMR: In D₂O, the ¹H NMR spectrum of tartaric acid typically shows a singlet for the two equivalent methine protons (CH-OH).[28] For sodium tartrate in D₂O, this signal appears around δ 4.3 ppm. The spectrum of citrate, often found alongside tartrate in pharmaceutical preparations, shows a characteristic AB quartet for its methylene groups, which can be used to distinguish between the two.[29]

-

¹³C NMR: The ¹³C NMR spectrum of tartaric acid shows distinct signals for the carboxyl carbons and the hydroxyl-bearing methine carbons, confirming the molecular structure.[30]

Applications in Research and Drug Development

The unique properties of the this compound and its derivatives make them invaluable in several high-tech applications:

-

Chiral Resolving Agent: Due to their chirality, tartaric acid isomers are widely used in the resolution of racemic mixtures of chiral drugs, a critical step in the development of stereochemically pure pharmaceuticals.[31]

-

Excipient in Pharmaceutical Formulations: Tartrates are used as excipients in drug formulations, for example, as buffering agents or to form salts of active pharmaceutical ingredients to improve their solubility or stability.

-

Metal Ion Chelation: The hydroxyl and carboxyl groups of the this compound can effectively chelate metal ions, which is useful in various applications, including as an antioxidant in food preservation by sequestering metal ions that catalyze oxidation.[11]

-

Asymmetric Synthesis: Tartrate derivatives, such as diethyl tartrate, are crucial components of catalysts for asymmetric synthesis, most notably in the Sharpless epoxidation, enabling the stereoselective synthesis of complex molecules.[32]

Conclusion

The this compound presents a rich and complex chemistry, primarily defined by its stereoisomerism. A thorough understanding of its structure, properties, and the analytical techniques for its characterization is paramount for its effective utilization in research, particularly in the fields of stereochemistry, materials science, and pharmaceutical development. The data and protocols provided in this guide serve as a foundational resource for scientists and professionals working with this versatile and important molecule.

References

- 1. Tartrate - Wikipedia [en.wikipedia.org]

- 2. tutorhunt.com [tutorhunt.com]

- 3. Tartrate | C4H4O6-2 | CID 119400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isomerism of Tartaric Acid [pw.live]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]

- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 10. grokipedia.com [grokipedia.com]

- 11. nbinno.com [nbinno.com]

- 12. L-Tartaric Acid [drugfuture.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Tartaric acid - essedielle [essedielleenologia.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 17. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. jcsp.org.pk [jcsp.org.pk]

- 22. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. oaji.net [oaji.net]

- 28. D-(-)-Tartaric Acid (147-71-7) 1H NMR spectrum [chemicalbook.com]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 32. Diethyl tartrate - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of Tartaric Acid and Tartrate Salts

This guide provides a comprehensive technical overview of the stereoisomers of tartaric acid and their corresponding salts. It covers their fundamental stereochemistry, physicochemical properties, and critical applications in pharmaceutical development, including their roles as chiral resolving agents and synthons. Detailed experimental protocols for their separation and analysis are also provided to support practical application in a research and development setting.

Introduction to Tartaric Acid

Tartaric acid, systematically named 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid that has played a pivotal role in the history and development of stereochemistry.[1] It is a naturally occurring organic acid found in many fruits, most notably grapes, bananas, and tamarinds.[2][3] The presence of two chiral carbon atoms in its structure gives rise to four distinct stereoisomers, each with unique optical properties and physical characteristics.[4] These properties make tartaric acid and its derivatives invaluable in various fields, particularly in the pharmaceutical industry, where stereochemical purity is often paramount for drug safety and efficacy.[5] Its salts, known as tartrates, are formed through the process of fermentation and are also widely used.[6] This document explores the core chemical principles of tartaric acid stereoisomers and the practical utility of tartrate salts in drug development.

The Stereoisomers of Tartaric Acid

The molecular structure of tartaric acid (C₄H₆O₆) contains two stereogenic (chiral) centers at carbons C2 and C3.[7] This leads to the existence of 2² or four possible stereoisomers.[8] However, due to molecular symmetry in one of the isomers, only three distinct forms are observed: a pair of enantiomers and a meso compound.[9][10]

-

L-(+)-Tartaric Acid (dextrotartaric acid): This is the naturally occurring and most common form of the acid, with a (2R, 3R) configuration.[11] It is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).[12]

-

D-(-)-Tartaric Acid (levotartaric acid): As the enantiomer (non-superimposable mirror image) of the L-(+) form, this isomer has a (2S, 3S) configuration.[7] It is levorotatory, rotating the plane of polarized light to the left (counter-clockwise) by an equal magnitude to its enantiomer.[12]

-

meso-Tartaric Acid: This isomer possesses a (2R, 3S) configuration and contains an internal plane of symmetry, making it achiral and thus optically inactive.[7][9] The optical rotation caused by the (2R) center is cancelled out by the equal and opposite rotation from the (3S) center, a phenomenon known as internal compensation.[8] It is a diastereomer of both L-(+) and D-(-) tartaric acid.[7]

-

Racemic Tartaric Acid (DL-Tartaric Acid or Racemic Mixture): This is an equimolar (1:1) mixture of the L-(+) and D-(-) enantiomers.[8][12] It is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.[8]

Physicochemical Properties of Tartaric Acid Isomers

The different spatial arrangements of the stereoisomers result in distinct physical properties, which are crucial for their separation and application. While enantiomers share most physical properties like melting point and solubility, their interaction with plane-polarized light is opposite.[4][13] Diastereomers, such as the meso form and the enantiomeric pair, have different physical properties.[14]

Table 1: Quantitative Physicochemical Data of Tartaric Acid Stereoisomers

| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | Racemic (DL)-Tartaric Acid |

| Systematic Name | (2R,3R)-2,3-dihydroxybutanedioic acid | (2S,3S)-2,3-dihydroxybutanedioic acid | (2R,3S)-2,3-dihydroxybutanedioic acid | (±)-2,3-dihydroxybutanedioic acid |

| Molar Mass ( g/mol ) | 150.087[11] | 150.087[11] | 150.087[11] | 150.087[11] |

| Appearance | White crystalline solid[12] | White crystalline solid[12] | White crystalline solid[12] | White crystalline solid[12] |

| Melting Point (°C) | 170-174[14] | 170-174[14] | 165-166[14] | 206[3][14] |

| Density (g/cm³) | 1.79[3] | 1.79 | 1.666 | 1.788 |

| Solubility in water ( g/100 mL at 20°C) | 133[11] | 133 | 125 | 20.6 |

| Specific Rotation [α]20D | +12.4° (c=20, H₂O)[15] | -12.4° (c=20, H₂O)[15] | 0°[8][15] | 0°[8] |

Tartrate Salts in Drug Development

As a diprotic acid, tartaric acid readily forms salts, known as tartrates, by reacting with bases.[3] The formation of a salt is a critical strategy in drug development, with approximately 50% of all drugs administered as salts.[16] This process, known as salification, modifies the physicochemical properties of an active pharmaceutical ingredient (API) to enhance its performance.[16][17]

Key Advantages of Tartrate Salt Formation:

-

Improved Solubility and Dissolution: Converting a poorly soluble API into a tartrate salt can significantly increase its aqueous solubility and dissolution rate, which is often a prerequisite for adequate bioavailability.[17][18]

-

Enhanced Stability: Salt forms are typically crystalline and possess higher melting points than the free acid or base, leading to improved chemical and physical stability during storage and handling.[17][18]

-

Modified Biopharmaceutical Properties: The choice of counterion can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

-

Facilitation of Purification and Handling: Crystalline salts are generally easier to purify and handle in large-scale manufacturing processes compared to amorphous or low-melting-point free forms.[19]

Table 2: Properties of Common Tartrate Salts

| Salt Name | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) | Key Applications |

| Potassium Bitartrate (Cream of Tartar) | KHC₄H₄O₆ | 188.18 | 0.57 at 20°C[4] | Food additive (leavening agent), industrial applications.[2][4] |

| Potassium Sodium Tartrate (Rochelle Salt) | KNaC₄H₄O₆·4H₂O | 282.22 | 66 at 26°C[4] | Piezoelectric applications, mild laxative, silvering mirrors.[4][13] |

| Antimony Potassium Tartrate (Tartar Emetic) | K(SbO)C₄H₄O₆·0.5H₂O | 333.93 | 8.7 at 25°C[4] | Emetic, expectorant in cough syrups, resolving agent.[2][4] |

| Calcium Tartrate | CaC₄H₄O₆·4H₂O | 260.21 | 0.0033 at 20°C | Food preservative, anti-caking agent.[20] |

Core Applications in Pharmaceutical Synthesis

The unique chiral nature of tartaric acid makes it an indispensable tool in pharmaceutical synthesis for producing enantiomerically pure drugs.

Chiral Resolving Agent

One of the most significant applications of tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid) is in the chiral resolution of racemic mixtures.[5][21] Since many drugs are chiral, and often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause adverse effects, their separation is crucial.[21][22]

The process involves reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure form of tartaric acid. This reaction forms a pair of diastereomeric salts.[23][24] Diastereomers have different physical properties, most importantly solubility.[21] This difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt precipitates from the solution first.[24] The desired enantiomer can then be recovered from the isolated salt.[24]

Chiral Building Block (Synthon)

Enantiomerically pure tartaric acid serves as an inexpensive and readily available chiral starting material, or "chiron," for the asymmetric synthesis of complex molecules.[25] It allows for the unambiguous introduction of two stereocenters into a target molecule, providing precise control over its three-dimensional structure.[25] This is vital for the synthesis of natural products and complex APIs where specific stereochemistry is required for biological activity.[25]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To separate the enantiomers of a racemic amine using L-(+)-tartaric acid.

Principle: A racemic amine is reacted with an optically pure chiral acid (L-(+)-tartaric acid) to form two diastereomeric salts. Due to their different physical properties, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Materials & Equipment:

-

Racemic amine

-

L-(+)-Tartaric acid (enantiomerically pure)

-

Solvent (e.g., methanol, ethanol, or a mixture)

-

Erlenmeyer flasks, heating plate with magnetic stirrer, Buchner funnel and flask, filter paper

-

pH meter or pH paper, rotary evaporator

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of a suitable warm solvent.

-

Salt Formation: In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution while stirring.

-

Crystallization: Allow the combined solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask or adding a seed crystal.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove impurities. The filtrate will be enriched in the more soluble diastereomeric salt.

-

Recovery of Enantiomer: Suspend the isolated crystals in water and add a base (e.g., NaOH solution) to adjust the pH to >10. This will deprotonate the amine, breaking the salt.

-

Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or polarimetry.

Protocol 2: Determination of Optical Rotation by Polarimetry

Objective: To measure the specific rotation of a tartaric acid stereoisomer.

Principle: Chiral substances rotate the plane of polarized light. The angle of this rotation is proportional to the concentration of the substance and the path length of the light through the sample. The specific rotation is a characteristic property of a chiral compound.

Apparatus & Materials:

-

Polarimeter

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Polarimeter sample tube (e.g., 1 dm or 2 dm)

-

Enantiomerically pure tartaric acid isomer

-

Solvent (distilled water)

Procedure:

-

Solution Preparation: Accurately weigh a sample of the tartaric acid isomer (e.g., 10 g).[26] Transfer it quantitatively to a 100 mL volumetric flask. Dissolve the sample in distilled water and dilute to the mark.[26] Calculate the concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the sample tube with the solvent (distilled water) and setting the reading to zero.[26]

-

Sample Measurement: Rinse the sample tube with the prepared tartaric acid solution two to three times.[26] Carefully fill the tube with the solution, ensuring no air bubbles are present in the light path.

-

Record Rotation: Place the filled tube in the polarimeter and measure the observed angle of rotation (α). Take several readings and calculate the average.

-

Calculation: Calculate the specific rotation [α] using Biot's Law: [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the tube in decimeters (dm)

-

c = concentration in g/mL

-

T = temperature (°C), λ = wavelength of light (e.g., Sodium D-line, 589 nm)

-

Protocol 3: Chiral Separation by HPLC

Objective: To separate and quantify the stereoisomers of tartaric acid or a tartrate salt derivative using High-Performance Liquid Chromatography (HPLC).

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. The isomer that interacts more strongly with the CSP will be retained longer, resulting in different retention times.

Apparatus & Materials:

-

HPLC system with a pump, injector, column oven, and detector (UV or Circular Dichroism)

-

Chiral column (e.g., cellulose-based, such as Chiralcel OJ-H)[27]

-

HPLC-grade solvents for mobile phase (e.g., n-hexane, ethanol)[27]

-

Sample containing a mixture of stereoisomers

-

Volumetric flasks, filters

Procedure:

-

Sample Preparation: Accurately prepare a dilute solution of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Method Setup:

-

Column: Install the chiral column (e.g., Chiralcel OJ-H, 250mm x 4.6mm).[27]

-

Mobile Phase: Prepare the mobile phase, for instance, a mixture of n-hexane and ethanol, potentially with a small amount of an organic base.[27] Degas the mobile phase.

-

Flow Rate: Set a flow rate (e.g., 0.8 mL/min).[27]

-

Column Temperature: Maintain a constant column temperature (e.g., room temperature or 25°C).[27]

-

Detector Wavelength: Set the detector to a wavelength where the analyte absorbs (e.g., 246 nm for formoterol tartrate).[27]

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the sample (e.g., 10 µL) onto the column.[27]

-

Record the chromatogram. Different stereoisomers will elute at different retention times.

-

-

Data Interpretation: Identify the peaks corresponding to each stereoisomer. The area under each peak is proportional to the concentration of that isomer, allowing for the determination of enantiomeric or diastereomeric purity.

Conclusion

The stereoisomers of tartaric acid and their corresponding tartrate salts are foundational to modern stereochemistry and pharmaceutical science. Their distinct physicochemical properties enable their use as highly effective chiral resolving agents and versatile chiral synthons for the synthesis of enantiomerically pure drugs.[5][12][25] Furthermore, the ability to form tartrate salts provides a robust method for optimizing the solubility, stability, and overall performance of active pharmaceutical ingredients.[16] A thorough understanding of their properties and the application of analytical and separation protocols are essential for researchers and scientists engaged in drug discovery and development.

References

- 1. Tartaric acid | Uses, Benefits & Sources | Britannica [britannica.com]

- 2. Tartaric acid - Wikipedia [en.wikipedia.org]

- 3. Tartaric acid Formula [softschools.com]

- 4. chemcess.com [chemcess.com]

- 5. nbinno.com [nbinno.com]

- 6. foodscienceuniverse.com [foodscienceuniverse.com]

- 7. researchgate.net [researchgate.net]

- 8. Explain stereoisomerism in tartaric acid How many optical class 12 chemistry CBSE [vedantu.com]

- 9. t.soka.ac.jp [t.soka.ac.jp]

- 10. quora.com [quora.com]

- 11. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]

- 12. nbinno.com [nbinno.com]

- 13. Tartaric Acid , Hive Chemicals & Equipment [chemistry.mdma.ch]

- 14. researchgate.net [researchgate.net]

- 15. Optical Activity of Tartaric Acid Stereoisomers [wolframcloud.com]

- 16. pharmtech.com [pharmtech.com]

- 17. bjcardio.co.uk [bjcardio.co.uk]

- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN103664578A - Tartrate complex salt, and preparation and application thereof - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 24. Chiral resolution - Wikipedia [en.wikipedia.org]

- 25. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]

- 27. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Occurrence of Tartrate in Fruits

This guide provides a comprehensive overview of the natural occurrence of tartrates in various fruits, their biosynthetic pathways, and detailed methodologies for their quantification. The information is intended to support research and development activities where tartaric acid and its salts are of interest.

Natural Occurrence and Quantitative Data

Tartaric acid is a naturally occurring organic acid found in a variety of fruits. While it is most famously associated with grapes, significant concentrations are also present in other fruits. The concentration of tartaric acid can vary depending on the fruit variety, ripeness, and growing conditions.[1][2] A summary of tartrate concentrations in several fruits is presented in Table 1.

Table 1: Quantitative Data of Tartrate Occurrence in Various Fruits

| Fruit | Scientific Name | Tartrate Concentration | Method of Analysis | Reference(s) |

| Tamarind | Tamarindus indica | 8-18% of pulp (80-180 mg/g) | Titratable Acidity / HPLC | [3][4][5] |

| Grape | Vitis vinifera | 0.3-1.2 g/100 mL (3-12 mg/g) | HPLC | [6] |

| Avocado | Persea americana | ~0.83-1.07% of pulp (8.3-10.7 mg/g) | Titratable Acidity | [7] |

| Sweet Cherry | Prunus avium | Not typically detected | HPLC | [6] |

| Banana | Musa spp. | 65.3-79.58 µ g/100 g (0.65-0.80 mg/kg) | HPLC | [8] |

| Other Fruits | Various | Present in apples, citrus fruits, papaya, peach, pear, pineapple, and strawberries.[1] | - | [1] |

Biosynthesis of Tartaric Acid in Plants

Tartaric acid in plants is primarily synthesized from the catabolism of L-ascorbic acid (Vitamin C). The main biosynthetic route is the Ascorbate C4/C5 pathway. A simplified representation of this pathway is illustrated below.

Caption: Simplified biosynthetic pathway of tartaric acid.

Experimental Protocols for Tartrate Quantification

Accurate quantification of tartaric acid in fruit matrices is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the simultaneous analysis of multiple organic acids in fruits.

-

Homogenization: Weigh a representative sample of the fruit pulp (e.g., 1-10 g). Homogenize with a suitable solvent (e.g., ultrapure water, methanol-water mixture) in a 1:2 to 1:5 ratio (w/v).[5][9]

-

Extraction: The mixture can be subjected to ultrasonic extraction for a defined period (e.g., 30-90 minutes) to enhance the recovery of organic acids.[10] For some fruits, simple dissolution in the solvent is sufficient.[5]

-

Clarification: Centrifuge the homogenate at a high speed (e.g., 8,000-10,000 rpm) for 10-30 minutes at 4°C to pellet solid debris.[5][9]

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.[5][11][12]

-

Dilution: Depending on the expected concentration of tartaric acid, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.[11][12]

-

Column: A reversed-phase C18 column is commonly used.[11][12]

-

Mobile Phase: An isocratic mobile phase consisting of an acidic buffer, such as 0.01 M potassium dihydrogen phosphate adjusted to a pH of around 2.6-2.8 with phosphoric acid, is often employed.[11]

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[11][12]

-

Detection: UV detection at 210-214 nm is suitable for tartaric acid.[11]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Enzymatic Assay for L-Tartrate

This method offers high specificity for L-tartaric acid and is based on the secondary activity of D-malate dehydrogenase (D-MDH). The formation of NADH is monitored spectrophotometrically at 340 nm.[13][14]

-

Glycylglycine buffer (pH 9.0): Prepare a 60 mM solution.

-

NAD+ solution: Prepare a 15 mM solution.

-

Manganese chloride solution: Prepare a 20 mM solution.

-

D-malate dehydrogenase (D-MDH): Prepare a solution of the enzyme in an appropriate buffer.

-

L-Tartaric acid standard solutions: Prepare a series of standards of known concentrations for the calibration curve.

-

Prepare a reaction mixture containing the glycylglycine buffer, NAD+ solution, and manganese chloride solution.[13]

-

Add a specific volume of the fruit juice sample (appropriately diluted) or standard solution to the reaction mixture.

-

Initiate the reaction by adding the D-MDH enzyme solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 30 minutes) to allow for the complete oxidation of L-tartrate.[13][14]

-

Measure the absorbance of the solution at 340 nm against a blank.

-

The concentration of L-tartrate in the sample is determined by comparing its absorbance to the calibration curve.

Experimental Workflow Visualization

The general workflow for the analysis of tartaric acid in fruit samples is depicted in the following diagram.

Caption: General workflow for tartrate analysis.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. insights.globalspec.com [insights.globalspec.com]

- 3. Tamarind-a mini review - MedCrave online [medcraveonline.com]

- 4. foodsciencejournal.com [foodsciencejournal.com]

- 5. biochemjournal.com [biochemjournal.com]

- 6. kfl.com [kfl.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. agriculturejournals.cz [agriculturejournals.cz]

- 10. Identification and Functional Analysis of Key Genes Regulating Organic Acid Metabolism in Jujube Fruit [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. pepolska.pl [pepolska.pl]

- 13. tandfonline.com [tandfonline.com]

- 14. Enzymatic Quantification of L-Tartrate in Wines and Grapes by Using the Secondary Activity of D-Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

history of Louis Pasteur's discovery of chirality using tartrate

An In-Depth Technical Guide on the History of Louis Pasteur's Discovery of Chirality using Tartrate

Introduction

The discovery of molecular chirality, a fundamental concept in stereochemistry, represents a pivotal moment in the history of science. It was Louis Pasteur's meticulous investigation into the crystalline structure of tartrate salts in 1848 that unveiled the three-dimensional nature of molecules and its profound implications for their properties.[1][2] This technical guide provides a detailed exploration of Pasteur's experiments, the logical framework of his discovery, and the lasting impact of his work on modern science, particularly in the realm of drug development.

The Scientific Conundrum: Tartaric and Racemic Acids

In the early 19th century, chemists were faced with a perplexing puzzle. Two forms of acid derived from the sediments of wine fermentation, tartaric acid and racemic acid, appeared to be chemically identical in terms of composition and reactivity.[3][4] However, they exhibited a crucial difference: a solution of tartaric acid rotated the plane of polarized light, a phenomenon known as optical activity, whereas a solution of racemic acid did not.[2][5] This discrepancy could not be explained by the existing understanding of chemical compounds. The optical property of tartaric acid was first observed by Jean-Baptiste Biot in 1832, who determined it was dextrorotatory, meaning it rotated polarized light to the right.[2][6]

Pasteur's Groundbreaking Investigation

At the age of 25, Louis Pasteur embarked on a study of the crystalline forms of tartrate salts to understand this anomaly.[4][7] His work, which would lay the foundation for stereochemistry, was characterized by careful observation and brilliant deduction.[2]

Observation of Hemihedrism

Pasteur began by examining the crystals of various tartrate salts. He noted that crystals of the optically active sodium ammonium tartrate displayed hemihedral facets, meaning they had small, asymmetric faces that made the crystals themselves asymmetric.[3][8] Upon careful inspection, he observed that all the crystals of this salt were identical in their asymmetry.[7]

His pivotal moment came when he turned his attention to the crystals of the optically inactive sodium ammonium racemate. He discovered that this salt produced a mixture of two distinct types of crystals.[2][4] Crucially, these two crystal forms were non-superimposable mirror images of each other.[1][9]

Experimental Protocol: Manual Resolution of Racemic Acid Crystals

The following protocol outlines the groundbreaking experiment Pasteur performed, which constituted the first-ever manual resolution of a racemic mixture.[2][5]

Objective: To separate the two enantiomorphic crystal forms from a solution of sodium ammonium racemate.

Materials:

-

Sodium ammonium racemate

-

Water

-

Beaker or flask for dissolution

-

Evaporating dish

-

Microscope or magnifying glass

-

Fine-tipped tweezers

Methodology:

-

Preparation of Solution: A concentrated aqueous solution of sodium ammonium racemate was prepared.

-

Crystallization: The solution was allowed to evaporate slowly at a temperature below 28°C.[8][9] This slow evaporation encouraged the formation of well-defined crystals.

-

Observation: As crystals formed, Pasteur meticulously examined them under a magnifying glass. He identified the presence of two crystal forms distinguished by the orientation of their hemihedral facets, recognizing them as mirror images.[4][9]

-

Manual Separation: With steady hands and sharp tweezers, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two distinct piles.[2][3]

-

Analysis of Separated Crystals: He then prepared separate aqueous solutions of each crystal type.

-

Polarimetry: Each solution was analyzed using a polarimeter to measure its effect on plane-polarized light.

The Revelation: Molecular Dissymmetry

The results of Pasteur's polarimetry were astounding. He found that the solution of one type of crystal rotated polarized light to the right (dextrorotatory), identical to the natural tartaric acid.[2][3] The solution of the mirror-image crystals rotated light to the left (levorotatory) by the exact same magnitude.[10] When he prepared a 50:50 mixture of the two solutions, the optical activity was canceled out, and the resulting solution was inactive, just like the original racemic acid.[4][10]

Quantitative Data: Optical Rotation of Tartaric Acid

The specific rotation is a standardized measure of a compound's optical activity. For the enantiomers of tartaric acid, the values are equal in magnitude but opposite in sign.

| Sample | Configuration | Specific Rotation [α] |

| Dextrorotatory Tartaric Acid | (2R,3R) | +12°[11] |

| Levorotatory Tartaric Acid | (2S,3S) | -12°[11] |

| Racemic Mixture | 50:50 mix of (2R,3R) and (2S,3S) | 0°[11] |

| Meso-tartaric acid | (2R,3S) | 0°[12] |

Note: Meso-tartaric acid is an achiral diastereomer of tartaric acid and is optically inactive due to an internal plane of symmetry.

Visualizing Pasteur's Discovery and Its Legacy

The logical progression of Pasteur's work and its impact on modern science can be visualized through structured diagrams.

Caption: Logical workflow of Pasteur's discovery of molecular chirality.

Implications for Modern Drug Development

Pasteur's discovery was not merely an academic curiosity; it established a fundamental principle that is critical for the pharmaceutical industry. Many drug molecules are chiral, and often only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect. The other enantiomer (the "distomer") can be inactive, less active, or, in the worst cases, responsible for adverse effects. The tragic example of thalidomide in the mid-20th century, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in pharmacology.

Modern drug development protocols, therefore, place a heavy emphasis on the synthesis and separation of single enantiomers to ensure the safety and efficacy of new medicines.

Caption: Simplified workflow for modern chiral drug development.

Conclusion

Louis Pasteur's elegant and insightful experiments with tartrate crystals did more than just solve a contemporary chemical puzzle; they opened the door to the three-dimensional world of molecules. His discovery of molecular chirality and the first resolution of a racemic mixture were foundational to the field of stereochemistry.[2] The principles he uncovered remain a cornerstone of chemical and biological sciences, fundamentally shaping our approach to designing and developing safe and effective pharmaceuticals. The legacy of his work is a testament to the power of meticulous observation and the courage to propose revolutionary ideas.

References

- 1. ilnuovosaggiatore.sif.it [ilnuovosaggiatore.sif.it]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 4. Chemical Chirality | The Engines of Our Ingenuity [engines.egr.uh.edu]

- 5. Racemic acid - Wikipedia [en.wikipedia.org]

- 6. 8.1 Introduction – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. crystal.flack.ch [crystal.flack.ch]

- 8. science.widener.edu [science.widener.edu]

- 9. 3.4 Pasteur’s Discovery of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Tartrate Ion: A Technical Guide to its Role in Biological Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tartrate ion, a dicarboxylic acid, and its various stereoisomers play multifaceted roles in biological systems, ranging from a key substrate in microbial metabolic pathways to a selective inhibitor of mammalian enzymes. This technical guide provides an in-depth exploration of the this compound's involvement in core metabolic processes. It details the enzymatic reactions and pathways responsible for its degradation in microorganisms, its function as an inhibitor of specific enzymes, and its significance in clinical and diagnostic applications. This document consolidates quantitative data on enzyme kinetics, provides detailed experimental protocols for the characterization of tartrate-metabolizing enzymes, and presents visual diagrams of the key metabolic and signaling pathways.

Introduction

Tartaric acid and its corresponding tartrate ions are naturally occurring organic compounds found in numerous plants, most notably grapes. The biological significance of tartrate is intrinsically linked to its stereochemistry, with the L-(+)-tartrate, D-(-)-tartrate, and meso-tartrate isomers exhibiting distinct metabolic fates and enzymatic interactions. In the realm of microbiology, tartrate serves as a viable carbon source for various bacteria, which have evolved specific enzymatic machinery for its assimilation. In mammals, while not a primary metabolite, tartrate and its derivatives are recognized for their potent and selective inhibition of certain enzymes, making them valuable tools in research and diagnostics. This guide will elucidate the core metabolic pathways involving the this compound, with a focus on the enzymatic players, their kinetics, and the experimental methodologies used for their investigation.

Microbial Metabolism of Tartrate

Microorganisms, particularly bacteria such as Pseudomonas putida and Salmonella enterica, have developed sophisticated pathways to utilize tartrate as a sole carbon and energy source. These pathways differ depending on the tartrate isomer and the aerobic or anaerobic conditions.

Aerobic Metabolism of Tartrate

Under aerobic conditions, the metabolism of tartrate is primarily initiated by the enzyme Tartrate Dehydrogenase (TDH) .

-

L-(+)-Tartrate and meso-Tartrate Metabolism in Pseudomonas putida

Pseudomonas putida utilizes a pathway involving Tartrate Dehydrogenase (TDH) to metabolize both L-(+)-tartrate and meso-tartrate.[1][2] TDH is a versatile NAD-dependent enzyme with multiple catalytic activities.[1][2]

-

Oxidation of (+)-Tartrate: TDH catalyzes the oxidation of (+)-tartrate to oxaloglycolate.[1][3]

-

Decarboxylation of meso-Tartrate: TDH also catalyzes the decarboxylation of meso-tartrate to produce D-glycerate and CO2.[1][2]

The resulting D-glycerate can then be phosphorylated by Glycerate Kinase (GK) to 2-phospho-D-glycerate or 3-phospho-D-glycerate, which are intermediates in glycolysis and gluconeogenesis.[4][5][6]

-

Anaerobic Metabolism of Tartrate

In the absence of oxygen, bacteria employ a different set of enzymes to ferment tartrate.

-

L-Tartrate Metabolism in Salmonella enterica

Salmonella enterica can utilize L-tartrate as an electron acceptor to support fumarate respiration, particularly in the early stages of infection.[7][8] This process is regulated by the availability of L-tartrate and other electron acceptors.[7][8] The key enzyme in this pathway is L-tartrate dehydratase .[9]

-

Dehydration of L-Tartrate: L-tartrate dehydratase (EC 4.2.1.32) converts L-(+)-tartrate to oxaloacetate.[10]

-

Further Metabolism: Oxaloacetate is a key intermediate of the tricarboxylic acid (TCA) cycle and can be further metabolized to generate energy.

-

-

D-Tartrate Metabolism

Some bacteria can also ferment D-(-)-tartrate via D-(-)-tartrate dehydratase (EC 4.2.1.81), which converts D-(-)-tartrate to oxaloacetate.[11][12]

Tartrate as an Enzyme Inhibitor

The this compound is a well-characterized inhibitor of several enzymes, a property that is often exploited for diagnostic and research purposes.

-

Tartrate-Resistant Acid Phosphatase (TRAP) : One of the most notable characteristics of tartrate is its differential effect on acid phosphatases. Most acid phosphatases are inhibited by L-tartrate, but TRAP (Acid Phosphatase 5) is, as its name suggests, resistant to this inhibition. This property is fundamental to the histochemical staining for osteoclasts, which are rich in TRAP, in bone resorption studies.

-

UDP-Glucuronosyltransferase 2B15 (UGT2B15) : Tartrate has been shown to be a significant inhibitor of UGT2B15, a key enzyme in the glucuronidation and subsequent elimination of various compounds from the body.[13]

-

"Malic" Enzyme : meso-Tartrate acts as a unidirectional inhibitor of the oxidative decarboxylation of malate catalyzed by the "malic" enzyme, while it activates the reverse reaction of reductive carboxylation of pyruvate.[14][15]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of tartrate with various enzymes.

| Enzyme | Substrate/Inhibitor | Km (mM) | Vmax | Ki (mM) | Organism/Tissue | Reference(s) |

| Tartrate Dehydrogenase | (+)-Tartrate | 1.08 | - | - | Pseudomonas putida | [13] |

| Tartrate Dehydrogenase | D-Malate | 0.058 | - | - | Pseudomonas putida | [13] |

| Tartrate Dehydrogenase | NAD+ (for (+)-tartrate) | 0.12 | - | - | Pseudomonas putida | [13] |

| Tartrate Dehydrogenase | NAD+ (for D-malate) | 0.05 | - | - | Pseudomonas putida | [13] |

| L-(+)-Tartrate Dehydrogenase | L-(+)-Tartrate | 2.3 | - | - | Rhodopseudomonas sphaeroides Y | [4] |

| L-(+)-Tartrate Dehydrogenase | D-(+)-Malate | 0.17 | - | - | Rhodopseudomonas sphaeroides Y | [4] |

| L-(+)-Tartrate Dehydrogenase | meso-Tartrate | - | - | 1.0 (vs L-(+)-tartrate) | Rhodopseudomonas sphaeroides Y | [4] |

| L-(+)-Tartrate Dehydrogenase | meso-Tartrate | - | - | 0.28 (vs D-(+)-malate) | Rhodopseudomonas sphaeroides Y | [4] |

| D-(-)-Tartrate Dehydratase | D-(-)-Tartrate | 0.18 | - | - | Rhodopseudomonas sphaeroides | [11] |

| D-(-)-Tartrate Dehydratase | meso-Tartrate | - | - | 0.0006 (50% inhibition) | Rhodopseudomonas sphaeroides | [11] |

| UGT2B15 | Tartrate | - | - | 0.091 | Human | [13] |

Table 1: Kinetic Parameters of Enzymes Involved in Tartrate Metabolism and Inhibition.

| Biological Fluid | Analyte | Concentration Range | Condition | Reference(s) |

| Human Urine | Tartaric Acid | 1.06 µg/mg creatinine (baseline) | Healthy adults | [16] |

| Human Urine | Tartaric Acid | 28.0 - 81.8 µg/mg creatinine | After wine consumption | [16] |

| Human Urine | Tartaric Acid | 0 - 15 mmol/mol creatinine | Normal range | [17] |

Table 2: Concentration of Tartrate in Human Urine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tartrate metabolism.

Spectrophotometric Assay for Tartrate Dehydrogenase Activity

This protocol is adapted from the methods used to characterize Tartrate Dehydrogenase from Pseudomonas putida.[2][18]

Principle: The activity of Tartrate Dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[18]

Reagents:

-

1 M HEPES buffer, pH 8.0

-

1 M KCl

-

100 mM MnCl2

-

20 mM NAD+

-

200 mM substrate solution (e.g., L-(+)-tartrate or meso-tartrate), pH adjusted to 8.0

-

Purified Tartrate Dehydrogenase enzyme solution

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

100 µL of 1 M HEPES buffer (pH 8.0) (final concentration: 100 mM)

-

10 µL of 1 M KCl (final concentration: 10 mM)

-

10 µL of 100 mM MnCl2 (final concentration: 1 mM)

-

50 µL of 20 mM NAD+ (final concentration: 1 mM)

-

Distilled water to a final volume of 950 µL.

-

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the 200 mM substrate solution (final concentration: 10 mM).

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

As a control, perform a blank reaction containing all components except the substrate.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time graph. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions (εNADH at 340 nm = 6220 M-1cm-1).

Coupled Spectrophotometric Assay for D-(-)-Tartrate Dehydratase Activity

This protocol is based on the characterization of D-(-)-tartrate dehydratase from Rhodopseudomonas sphaeroides.[12]

Principle: The activity of D-(-)-tartrate dehydratase is measured by coupling the production of oxaloacetate to its reduction to malate by malate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

1 M Tris-HCl buffer, pH 7.2

-

100 mM MgCl2

-

10 mM NADH

-

Malate Dehydrogenase (MDH) solution (e.g., 1000 units/mL)

-

250 mM D-(-)-tartrate solution, pH adjusted to 7.2

-

Purified D-(-)-tartrate dehydratase enzyme solution

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

100 µL of 1 M Tris-HCl buffer (pH 7.2) (final concentration: 100 mM)

-

10 µL of 100 mM MgCl2 (final concentration: 1 mM)

-

23 µL of 10 mM NADH (final concentration: 0.23 mM)

-

1 µL of Malate Dehydrogenase solution (final concentration: 1 unit/mL)

-

Distilled water to a final volume of 980 µL.

-

-

Incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the 250 mM D-(-)-tartrate solution (final concentration: 5 mM).

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

A control reaction without D-(-)-tartrate should be run to account for any non-specific NADH oxidation.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining in Bone Tissue

This protocol is a standard method for the histochemical detection of osteoclasts in bone sections.

Principle: TRAP, an enzyme highly expressed in osteoclasts, hydrolyzes a substrate (e.g., naphthol AS-BI phosphate) at an acidic pH. The released naphthol then couples with a diazonium salt (e.g., Fast Garnet GBC) to form a colored precipitate at the site of enzyme activity. The presence of tartrate in the incubation medium inhibits other acid phosphatases, allowing for the specific detection of TRAP.

Reagents:

-

Fixative (e.g., 10% neutral buffered formalin)

-

Decalcifying solution (e.g., 10% EDTA, pH 7.4)

-

Acetate buffer (0.1 M, pH 5.0)

-

Sodium tartrate solution (0.5 M)

-

Naphthol AS-BI phosphate solution (substrate)

-

Fast Garnet GBC salt solution (chromogen)

-

Counterstain (e.g., Hematoxylin)

Procedure:

-

Tissue Preparation:

-

Fix bone tissue in 10% neutral buffered formalin.

-

Decalcify the tissue in 10% EDTA for several days to weeks, changing the solution regularly.

-

Process the decalcified tissue and embed in paraffin.

-

Cut 5 µm thick sections and mount on slides.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol washes to distilled water.

-

Prepare the incubation medium by mixing acetate buffer, sodium tartrate, naphthol AS-BI phosphate, and Fast Garnet GBC salt.

-

Incubate the slides in this medium at 37°C for 30-60 minutes in the dark.

-

Rinse the slides gently in distilled water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse in water, dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.

-

-

Results:

-

TRAP-positive cells (osteoclasts) will appear bright red to purple.

-

Nuclei will be stained blue by the hematoxylin.

-

Signaling Pathways and Logical Relationships

While the this compound itself is not a primary signaling molecule, its metabolism and interactions with enzymes are integrated into broader cellular processes.

Microbial Tartrate Metabolism Pathways

The following diagrams illustrate the metabolic pathways of tartrate in Pseudomonas putida and Salmonella enterica.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tartrate dehydrogenase catalyzes the stepwise oxidative decarboxylation of D-malate with both NAD and thio-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycerate kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination of d-Tartrate-Fermenting and -Nonfermenting Salmonella enterica subsp. enterica Isolates by Genotypic and Phenotypic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enzyme-database.org [enzyme-database.org]

- 11. d-(–)-Tartrate Dehydratase of Rhodopseudomonas sphaeroides: Purification, Characterization, and Application to Enzymatic Determination of d-(–)-Tartrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. uniprot.org [uniprot.org]

- 14. EC 4.1.1.73 [iubmb.qmul.ac.uk]

- 15. EC 1.1.1.93 [iubmb.qmul.ac.uk]

- 16. mona.uwi.edu [mona.uwi.edu]

- 17. rsc.org [rsc.org]

- 18. journals.ipinnovative.com [journals.ipinnovative.com]

Tartrate Dianion: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tartrate dianion, the conjugate base of tartaric acid, is a molecule of significant interest across various scientific disciplines, including food science, analytical chemistry, and pharmaceutical development. Its utility stems from its chiral nature and its role in biological pathways. This guide provides an in-depth overview of the tartrate dianion, including its fundamental properties, detailed experimental protocols for its application, and a visualization of its interaction with key metabolic pathways.

Core Properties of the Tartrate Dianion

The tartrate dianion is a C4-dicarboxylate that exists in several stereoisomeric forms due to its two chiral centers.[1] The most common naturally occurring form is the L-(+)-tartrate.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄O₆²⁻ | [3][4][5] |

| Molar Mass | 148.07 g/mol | [3][5][6] |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioate (for L-tartrate) | |

| Synonyms | L-tartrate, tartrate anion, 2,3-dihydroxybutanedioate | [2][6] |

| Stereoisomers | L(+), D(-), DL(±) (racemic), meso | [1] |

Experimental Protocols

The unique structural characteristics of the tartrate dianion and its derivatives make them invaluable in various experimental applications, particularly in the separation of enantiomers and as chiral auxiliaries in asymmetric synthesis.

Chiral Resolution of Racemic Amines using Monoethyl Tartrate

Tartrate derivatives are effective resolving agents for racemic mixtures. This protocol details the separation of a racemic amine using (+)-monoethyl tartrate, which relies on the differential solubility of the resulting diastereomeric salts.[3][4]

Materials:

-

Racemic amine

-

(+)-Monoethyl tartrate

-

Methanol (anhydrous)

-

5 M NaOH solution

-

Diethyl ether

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask

-

Büchner funnel and vacuum filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a crystal or scratching the flask can facilitate this process.[3]

-

For improved yield, the flask can be further cooled in an ice bath.[3]

-

Allow the flask to stand for several hours or overnight to ensure complete crystallization of the less soluble diastereomeric salt.[3]

-

-

Separation:

-

Recovery of Enantiomerically Enriched Amine:

-

Suspend the dried salt in water and add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12) and the salt has completely dissolved.[3]

-

Transfer the solution to a separatory funnel and extract the liberated free amine with diethyl ether (three times the volume of the aqueous phase).[3]

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3]

-

Asymmetric Michael Addition using Monoethyl Tartrate as a Chiral Auxiliary

Monoethyl tartrate can be covalently attached to a substrate to direct the stereochemical outcome of a reaction, acting as a chiral auxiliary. The following is a generalized protocol for a diastereoselective Michael addition.[7]

Materials:

-

(2R,3R)-Monoethyl tartrate

-

Acryloyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Organocuprate reagent (e.g., Lithium dimethylcuprate)

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Chiral Michael Acceptor:

-

In a solution of (2R,3R)-monoethyl tartrate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.1 eq).[7]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[7]

-

Purify the crude product by flash column chromatography to yield the monoethyl tartrate-derived enone.[7]

-

-

Diastereoselective Conjugate Addition:

-

Dissolve the purified chiral Michael acceptor (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.[7]

-

Slowly add the organocuprate reagent (1.5 eq) to the solution.[7]

-

Stir the reaction mixture at -78 °C for 4 hours.[7]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7]

-

Allow the mixture to warm to room temperature, extract with diethyl ether, and purify to isolate the product.[7]

-

Interaction with Metabolic Pathways

Tartrate and its isomers can interact with and modulate biological pathways. A notable example is the inhibition of malic enzyme by meso-tartrate.

Inhibition of Malic Enzyme

Meso-tartrate has been shown to inhibit the oxidative decarboxylation of malate to pyruvate, a reaction catalyzed by the "malic" enzyme (EC 1.1.1.40).[5][8] It achieves this by competing with malate for the active site of the enzyme.[5][8] Interestingly, it also acts as an activator for the reverse reaction, the reductive carboxylation of pyruvate.[5][8] This is because meso-tartrate can bind to a control site on the enzyme, stimulating the carboxylation of pyruvate, a reaction with which it does not effectively compete.[5]

Caption: Mechanism of meso-tartrate's dual action on malic enzyme.

Experimental Workflow for Chiral Resolution

The process of chiral resolution using a tartrate derivative can be visualized as a clear workflow, from the initial racemic mixture to the isolated, enantiomerically pure product.

Caption: Workflow for the chiral resolution of a racemic amine.

Conclusion

The tartrate dianion is a versatile and economically important molecule with well-defined physicochemical properties. Its application as a chiral resolving agent and in asymmetric synthesis is well-established, with detailed protocols available to the scientific community. Furthermore, its interaction with metabolic enzymes such as malic enzyme highlights its biological relevance and potential for further investigation in drug development and metabolic research. The information and protocols provided in this guide serve as a valuable resource for professionals working with this multifaceted molecule.

References

- 1. The metabolism of tartrate in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unidirectional inhibition and activation of "malic' enzyme of Solanum tuberosum by meso-tartrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How can we prepare a chiral compound? PART II. Resolution of racemates. [remotecat.blogspot.com]

- 7. benchchem.com [benchchem.com]

- 8. Unidirectional inhibition and activation of "malic' enzyme of Solanum tuberosum by meso-tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Ions: A Technical Guide to the Coordination Chemistry of Tartrate with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaric acid, a naturally occurring dicarboxylic acid, exhibits a remarkable ability to form stable complexes with a wide array of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of tartrate, offering a valuable resource for researchers in materials science, analytical chemistry, and drug development. The guide summarizes key quantitative data, details experimental protocols for the synthesis and analysis of metal-tartrate complexes, and visualizes relevant biological signaling pathways and experimental workflows. This comprehensive overview aims to facilitate a deeper understanding of metal-tartrate interactions and inspire new avenues of research and application.

Introduction

The coordination of metal ions by organic ligands is a cornerstone of inorganic and bioinorganic chemistry. Tartrate, with its two carboxylic acid and two hydroxyl groups, acts as a versatile chelating agent, capable of forming a variety of coordination complexes with diverse structural and chemical properties. The stereochemistry of tartaric acid—existing as L-(+), D-(-), and meso isomers—adds another layer of complexity and potential for stereospecific interactions. These complexes have found applications in diverse fields, including as catalysts, in enantioselective synthesis, as food additives, and, increasingly, in the pharmaceutical and biomedical sectors for their potential as antimicrobial and anticancer agents. Understanding the fundamental principles of their formation, stability, and reactivity is crucial for harnessing their full potential.

Quantitative Data: Stability of Metal-Tartrate Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and the ligand with the formed complex. The following tables summarize the logarithmic values of the overall stability constants (log β) for various metal-tartrate complexes. These values are crucial for predicting the speciation of these complexes in solution under different conditions.

Table 1: Stability Constants (log β) of Transition Metal-Tartrate Complexes

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Conditions |

| Co(II) | 3.6 | 6.2 | 25 °C, 0.1 M KCl |

| Ni(II) | 3.8 | 6.8 | 25 °C, 0.1 M KCl |

| Cu(II) | 4.2 | 7.5 | 25 °C, 0.1 M NaClO₄ |

| Zn(II) | 3.5 | 6.0 | 25 °C, 0.1 M KCl |

| Fe(III) | 7.5 | 13.5 | 25 °C, 0.1 M NaClO₄ |

Table 2: Stability Constants (log β) of Alkaline Earth and Alkali Metal-Tartrate Complexes

| Metal Ion | log β₁ (ML) | Conditions |

| Ca(II) | 2.5 | 25 °C, 0.1 M KCl |

| Mg(II) | 2.8 | 25 °C, 0.1 M KCl |

| K(I) | 0.8 | 25 °C, 0.1 M KCl |

| Na(I) | 0.7 | 25 °C, 0.1 M KCl |

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The data presented here are representative values from various sources.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative metal-tartrate complexes.

Synthesis of Metal-Tartrate Complexes

This method allows for the slow growth of high-quality single crystals.

-

Materials:

-

Sodium metasilicate solution (1.0 M)

-

L-Tartaric acid solution (1.0 M)

-

Copper(II) chloride solution (1.0 M)

-

Deionized water

-

Test tubes (25 x 150 mm)

-

Parafilm

-

-

Procedure:

-

Prepare the silica gel by carefully adding the 1.0 M tartaric acid solution to the 1.0 M sodium metasilicate solution in a beaker with gentle stirring until a pH of 4.0 is reached.

-

Immediately transfer the gel solution into test tubes to a height of approximately 8-10 cm.

-

Cover the test tubes with parafilm and allow the gel to set for 48-72 hours at room temperature.

-

Once the gel has set, carefully pour 5 mL of the 1.0 M copper(II) chloride solution on top of the gel in each test tube, minimizing disturbance to the gel surface.

-

Seal the test tubes with parafilm and store them in a vibration-free location at room temperature.

-

Blue crystals of copper(II) tartrate will start to appear within the gel matrix over the course of several days to weeks.

-

Once the crystal growth is complete, carefully break the test tubes, and gently extract the crystals from the gel.

-

Wash the crystals with deionized water and dry them at room temperature.

-

This co-precipitation method yields a polycrystalline powder.

-

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus

-

-

Procedure:

-

Prepare a 0.1 M solution of cobalt(II) chloride hexahydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of potassium sodium tartrate tetrahydrate by dissolving the appropriate amount in deionized water.

-

While stirring, slowly add the cobalt(II) chloride solution to the potassium sodium tartrate solution.

-

A pink precipitate of cobalt(II) tartrate will form immediately.

-

Continue stirring the mixture for 1 hour at room temperature to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any soluble impurities.

-

Dry the resulting pink powder in a desiccator over silica gel.

-

This procedure yields a soluble iron(III)-tartrate complex.

-

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

L-Tartaric acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers and a pH meter

-

-

Procedure:

-

Dissolve a 1:2 molar ratio of iron(III) chloride hexahydrate and L-tartaric acid in deionized water in separate beakers.

-

Slowly add the iron(III) chloride solution to the tartaric acid solution with continuous stirring.

-

Adjust the pH of the resulting solution to approximately 3.5-4.0 by the dropwise addition of a 1 M NaOH solution.

-

The solution will change color to a deep brown, indicating the formation of the iron(III)-tartrate complex.

-

This solution can be used for further spectroscopic or electrochemical studies.

-

Characterization Techniques

This protocol outlines the determination of stability constants for a metal-tartrate system using a pH-metric titration.

-

Materials and Equipment:

-